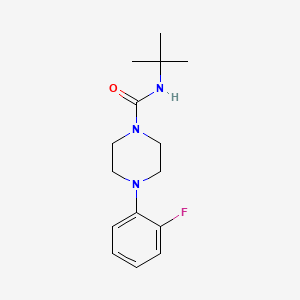

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

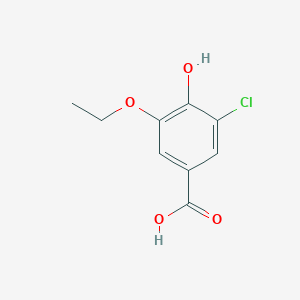

The molecular structure of this compound would be determined by the arrangement of these groups around the piperazine ring. The presence of the fluorophenyl group could introduce interesting electronic effects due to the electronegativity of the fluorine atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the piperazine ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the electronegative fluorine atom could affect its solubility and reactivity .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide exhibits structural similarities to other bioactive compounds containing piperazine rings. Researchers have explored its potential as a building block for synthesizing novel organic molecules, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives have demonstrated a wide spectrum of biological activities, such as:

- Antibacterial activity : Screening against Gram-positive and Gram-negative strains .

- Antifungal activity : In vitro evaluation against fungal pathogens .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its easy modificability, water solubility, and capacity for hydrogen bonding make it valuable for drug discovery . Researchers can use it to create diverse chemical libraries for testing against various targets.

Disrupting Illicit Markets

While not directly related to the compound itself, the field of operations research and data science has applications in disrupting illicit markets. These markets thrive due to globalization, technology, and weak regulation. Researchers are exploring innovative methodologies to tackle organized crime, corruption, and environmental damage caused by illicit activities .

Inequality and Vulnerability

The compound’s applications extend beyond chemistry. Addressing inequality, poverty, and vulnerability—factors that contribute to illicit economies—requires a holistic approach.

Bhuvan Kulkarni, et al. (2016). Synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. Research on Chemical Intermediates, 42(12), 7375–7396. Read more

Michel Fathi, et al. (2024). An Introduction to the Applications of Operations Research and Data Science in Disrupting Illicit Markets. Annals of Operations Research, 335, 641–644. Read more

Mécanisme D'action

Target of Action

Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels

Mode of Action

The exact mode of action of Oprea1_602945 is currently unknown. Piperazine derivatives can act as agonists or antagonists at their target sites, depending on the specific structural features of the compound . The presence of the fluorophenyl and carboxamide groups in Oprea1_602945 may influence its interaction with its targets, potentially altering receptor conformation, signal transduction, or ion channel permeability.

Biochemical Pathways

These could include neurotransmission, cellular signaling, and ion transport processes .

Pharmacokinetics

Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, suggesting good bioavailability . The presence of the fluorophenyl and carboxamide groups may influence the compound’s metabolic stability and distribution within the body.

Result of Action

Based on the known actions of other piperazine derivatives, potential effects could include altered neurotransmission, changes in cellular signaling, and modulation of ion channel activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability, its interaction with its targets, and its overall efficacy . .

Orientations Futures

Propriétés

IUPAC Name |

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O/c1-15(2,3)17-14(20)19-10-8-18(9-11-19)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRIAXGQSFOKEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2773518.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2773519.png)

![Methyl 2-amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2773524.png)

![N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2773525.png)

![N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2773529.png)

![2-({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2773530.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2773533.png)